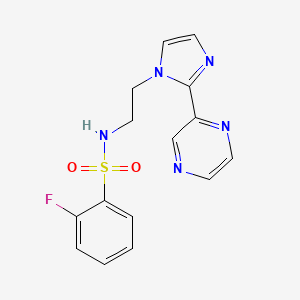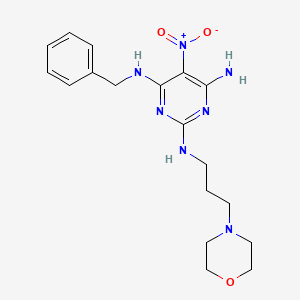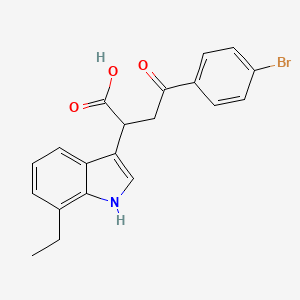![molecular formula C24H17ClF2N2O3 B2812540 [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloro-6-fluorobenzenecarboxylate CAS No. 956795-39-4](/img/structure/B2812540.png)
[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloro-6-fluorobenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloro-6-fluorobenzenecarboxylate” is a chemical compound with the molecular formula C24H17ClF2N2O3 . It has a molecular weight of 454.8531864 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H15FN2O2/c1-20-17(22-14-9-7-13(18)8-10-14)15(11-21)16(19-20)12-5-3-2-4-6-12/h2-10,21H,11H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine, nitrogen, and oxygen atoms, as well as the carbon skeleton.Physical And Chemical Properties Analysis
This compound has a molecular weight of 454.8531864 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Research has been conducted on the synthesis and crystal structure of related pyrazoline derivatives, highlighting the significance of such compounds in structural chemistry. For instance, studies on substituted pyrazolines reveal the envelope conformation of the pyrazole ring and intermolecular interactions such as C-H...pi and C-Cl...pi contacts, which contribute to the understanding of molecular chains and crystal structures (Chopra et al., 2007). This foundational knowledge aids in the design and synthesis of new compounds with desired physical and chemical properties.
Antimicrobial Activity
- Pyrazole derivatives have been evaluated for their antibacterial activities, indicating the potential of these compounds in developing new antimicrobial agents. For example, novel oxadiazoles synthesized from pyrazolyl precursors exhibited significant activity against various bacterial strains, demonstrating the utility of pyrazole scaffolds in medicinal chemistry for addressing antibiotic resistance (Rai et al., 2009).
Herbicidal Activity
- The synthesis and herbicidal activity of substituted phenyl pyrazole derivatives have been explored, identifying compounds with high bioactivity against weeds. This research suggests the application of pyrazole derivatives in agriculture to develop more efficient and environmentally friendly herbicides (Zhou et al., 2010).
Molecular Docking and In Silico Studies
- In silico docking studies of pyrazole-containing compounds have been performed to predict their interactions with biological targets, such as prostaglandin D2 synthase. These studies provide insights into the potential therapeutic applications of pyrazole derivatives by understanding their binding affinities and mechanism of action at the molecular level (Nayak & Poojary, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
A structurally similar compound, a fluorinated pyrazole, has been shown to have a binding affinity to the human estrogen alpha receptor (erα) .
Mode of Action
Based on the information about the structurally similar compound, it can be inferred that it might interact with its target receptor (like erα) and induce changes that could potentially influence the cellular processes .
Biochemical Pathways
Given its potential interaction with erα, it might influence the estrogen signaling pathway . This pathway plays a crucial role in numerous biological processes, including cell growth and differentiation.
Result of Action
Based on its potential interaction with erα, it might influence the cellular processes regulated by this receptor .
properties
IUPAC Name |
[5-(4-fluorophenoxy)-1-methyl-3-phenylpyrazol-4-yl]methyl 2-chloro-6-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClF2N2O3/c1-29-23(32-17-12-10-16(26)11-13-17)18(22(28-29)15-6-3-2-4-7-15)14-31-24(30)21-19(25)8-5-9-20(21)27/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFXVIVCFDITBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=C(C=CC=C3Cl)F)OC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloro-6-fluorobenzenecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-mesitylacetamide](/img/structure/B2812457.png)


![[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone](/img/structure/B2812463.png)

![2-Chloro-1-[3-(4-methoxyphenyl)-2,5-dihydropyrrol-1-yl]propan-1-one](/img/structure/B2812465.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2812467.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B2812471.png)





